2,2'-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Overview
Description
2,2’-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3-phenylene core with two isoindolinecarboxylic acid groups attached, making it a significant molecule in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) typically involves the reaction of 1,3-phenylenediamine with phthalic anhydride under controlled conditions. The reaction proceeds through a condensation mechanism, forming the isoindolinecarboxylic acid moieties. The reaction conditions often include elevated temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2’-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties
Mechanism of Action
The mechanism of action of 2,2’-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application, whether in therapeutic contexts or material science.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): Similar in structure but with a different phenylene linkage.
2,2’-(Oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid): Features an oxygen bridge between the phenylene groups
Uniqueness
2,2’-(1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is unique due to its specific 1,3-phenylene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
2-[3-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N2O8/c27-19-15-6-4-11(23(31)32)8-17(15)21(29)25(19)13-2-1-3-14(10-13)26-20(28)16-7-5-12(24(33)34)9-18(16)22(26)30/h1-10H,(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPBQHBNYGWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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